N-(Phenylacetyl-d5)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

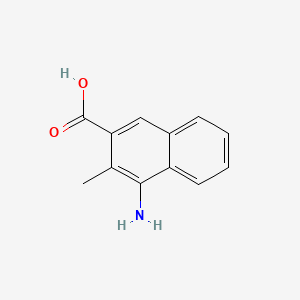

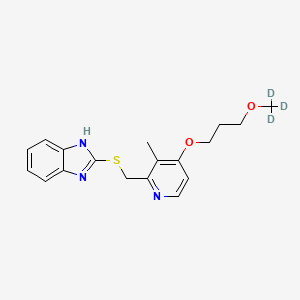

N-(Phenylacetyl-d5)glycine is the deuterium labeled Phenylacetylglycine . Phenylacetylglycine is a gut microbial metabolite that can activate β2AR . It is also a putative biomarker of phospholipidosis .

Molecular Structure Analysis

The molecular formula of this compound is C10H6D5NO3 .Chemical Reactions Analysis

Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine .Physical and Chemical Properties Analysis

The molecular weight of this compound is 198.23 . Its melting point is greater than 139°C .Mecanismo De Acción

Target of Action

N-(Phenylacetyl-d5)glycine is a deuterium-labeled derivative of Phenylacetylglycine . The primary target of Phenylacetylglycine is the β2-adrenergic receptor (β2AR) . The β2AR is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including cardiac function .

Mode of Action

Phenylacetylglycine, and by extension this compound, activates the β2AR . Activation of this receptor can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

Phenylacetylglycine is a gut microbial metabolite derived from the metabolism of dietary phenylalanine . Two distinct gut microbial pathways contribute to the production of phenylacetic acid (PAA), a crucial intermediate in the formation of Phenylacetylglycine . These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

Activation of β2AR by Phenylacetylglycine has been shown to protect against cardiac injury caused by ischemia/reperfusion . This suggests that this compound may have similar protective effects, given its structural similarity to Phenylacetylglycine .

Action Environment

The action of this compound is influenced by the gut microbiota, which metabolizes dietary phenylalanine into Phenylacetylglycine . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.

Propiedades

IUPAC Name |

2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)